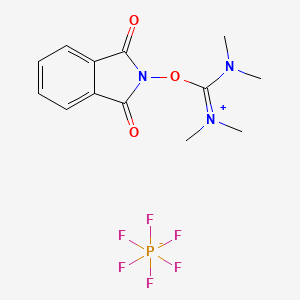
2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) is a complex organic compound characterized by its unique structure and reactivity. This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) typically involves multiple steps, starting with the formation of the isoindolinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques are employed to achieve the desired product quality.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of alcohols.
科学研究应用
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules
Biology: In biological research, 2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) is utilized in the study of enzyme mechanisms and inhibition. Its ability to interact with biological molecules makes it a useful tool in understanding biochemical processes.
Medicine: The compound has potential applications in drug development, particularly as a precursor or intermediate in the synthesis of pharmaceuticals. Its reactivity and stability make it suitable for use in medicinal chemistry.
Industry: In the industrial sector, this compound is employed in the production of advanced materials and chemicals. Its unique properties are leveraged to create products with specific characteristics and functionalities.
作用机制
The mechanism by which 2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Isoindolinone derivatives: These compounds share the isoindolinone core but differ in their substituents and functional groups.
Tetramethylisouronium salts: These salts have similar cationic structures but may vary in their anionic counterparts.
Hexafluorophosphate(V) salts: These salts contain the hexafluorophosphate(V) anion but differ in their cationic components.
Uniqueness: 2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) is unique due to its combination of the isoindolinone core, tetramethylisouronium group, and hexafluorophosphate(V) anion. This combination provides distinct reactivity and stability properties that are not found in other similar compounds.
属性
IUPAC Name |
[dimethylamino-(1,3-dioxoisoindol-2-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N3O3.F6P/c1-14(2)13(15(3)4)19-16-11(17)9-7-5-6-8-10(9)12(16)18;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQWTTKHPVHUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2C1=O.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F6N3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
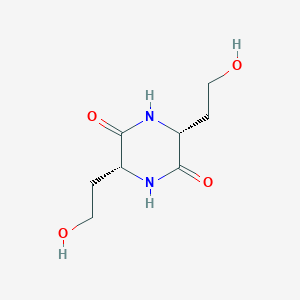
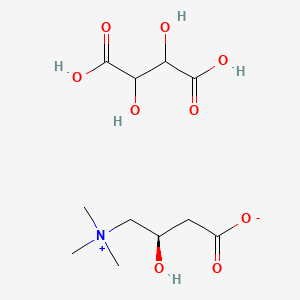
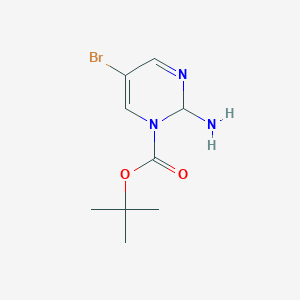
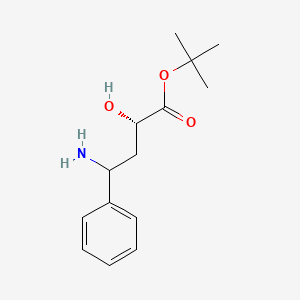
![trans-3a-2-Boc-methoxy-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8138578.png)
![tert-butyl (1S,5S,8S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8138581.png)
![N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B8138585.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B8138592.png)
![6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B8138604.png)
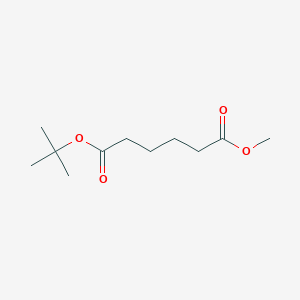
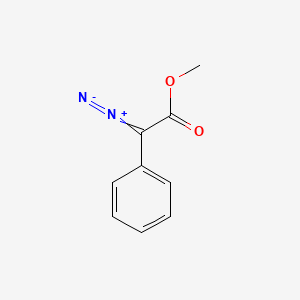
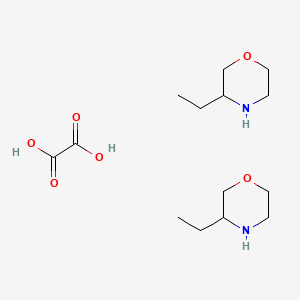
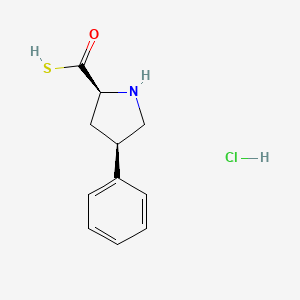
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate](/img/structure/B8138634.png)
